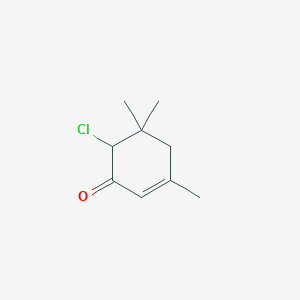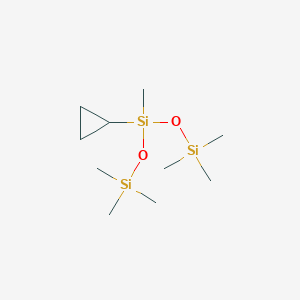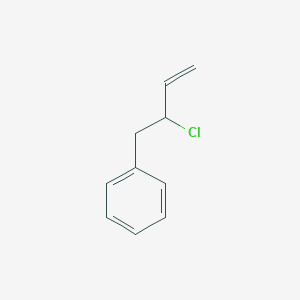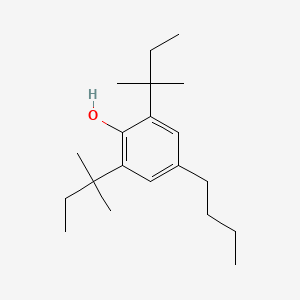
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is a phenolic compound characterized by its unique structure, which includes a butyl group and two 2-methylbutan-2-yl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an alkyl halide reacts with a phenol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert alkyl groups to carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sulfuric acid or aluminum chloride facilitate electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various materials.
Wirkmechanismus
The mechanism of action of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used as a stabilizer in polymers.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Utilized in the production of high-performance materials
Uniqueness
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is unique due to its specific combination of butyl and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it particularly suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94098-67-6 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
4-butyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C20H34O/c1-8-11-12-15-13-16(19(4,5)9-2)18(21)17(14-15)20(6,7)10-3/h13-14,21H,8-12H2,1-7H3 |
InChI-Schlüssel |
OLKXWPLHZNRKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

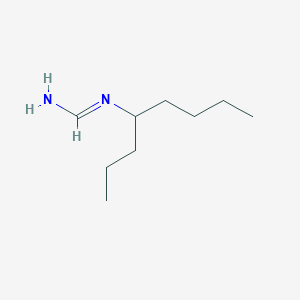
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
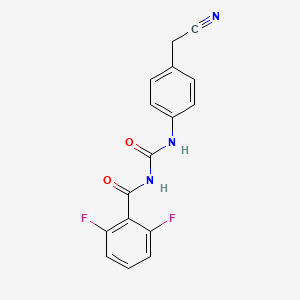
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
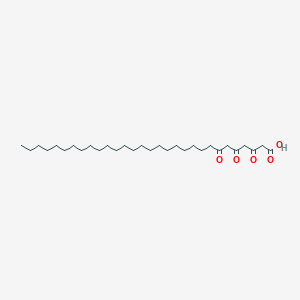
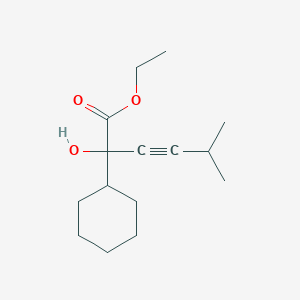
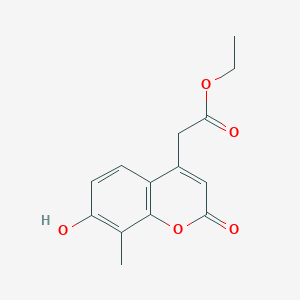
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
